![molecular formula C9H13BO2S B1609941 4-Propylsulfanylphenylboronic acid CAS No. 279261-73-3](/img/structure/B1609941.png)
4-Propylsulfanylphenylboronic acid
Overview
Description
4-Propylsulfanylphenylboronic acid is a chemical compound with the CAS Number: 279261-73-3 and a molecular weight of 196.08 . It has a linear formula of C9H13BO2S .
Molecular Structure Analysis
The molecular structure of 4-Propylsulfanylphenylboronic acid is represented by the formula C9H13BO2S . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Catalyst-free Self-healing Materials
A study demonstrated the use of aromatic disulfide metathesis, facilitated by bis(4-aminophenyl) disulfide as a dynamic crosslinker, in designing self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without requiring a catalyst or external intervention, highlighting a potential application in developing durable and self-repairing materials (Rekondo et al., 2014).
Asymmetric Synthesis
Research into rhodium-catalyzed asymmetric construction of quaternary carbon stereocenters utilized arylboronic acids for the regioselective addition to substituted maleimides. The study achieved high regio- and enantioselectivity, opening avenues for creating complex organic molecules with precise stereocenters (Shintani et al., 2006).
Glucose-responsive Insulin Delivery Systems
Boronic acids' ability to interact with diols was leveraged in creating a glucose-responsive insulin delivery system. Utilizing 4-formylphenylboronic acid conjugated to chitosan, nanoparticles were formulated to exhibit sustained insulin release, showcasing the potential for self-regulated diabetes treatment (Siddiqui et al., 2016).
Room-Temperature Phosphorescence
An unexpected finding revealed that simple arylboronic esters exhibit room-temperature phosphorescence. This discovery challenges the notion that phosphorescent organic molecules require heavy atoms, suggesting new directions for designing organic phosphorescent materials (Shoji et al., 2017).
Bioorthogonal Coupling Reactions
The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution demonstrated the utility of boronic acids in bioorthogonal coupling reactions. This approach is beneficial for protein conjugation, enabling applications in biomolecular labeling and diagnostics (Dilek et al., 2015).
Safety And Hazards
The safety data sheet for 4-Propylsulfanylphenylboronic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
(4-propylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQOXROSRCOBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471693 | |
Record name | 4-PROPYLSULFANYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylsulfanylphenylboronic acid | |
CAS RN |
279261-73-3 | |
Record name | 4-PROPYLSULFANYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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